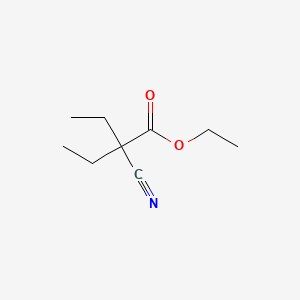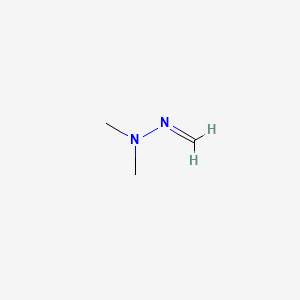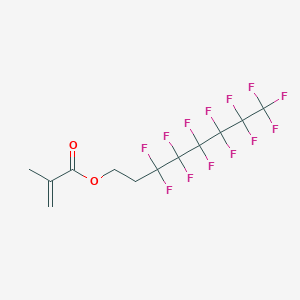
Benzyl fluoride
Vue d'ensemble
Description
Benzyl Fluoride Description
Benzyl fluoride is a monofluorinated benzylic compound that has garnered significant interest in synthetic chemistry due to its potential as an intermediate in various chemical reactions. The interest in benzyl fluoride stems from the challenge associated with the direct C-F functionalization of benzylic sp3 C-H bonds, which is a synthetic challenge that researchers are keen to overcome .
Synthesis Analysis
The synthesis of benzyl fluoride and related compounds has been achieved through several innovative methods. One such method involves the use of iron(II) acetylacetonate and Selectfluor, which allows for a mild, one-pot synthesis of monofluorinated benzylic substrates with good to excellent yields and selectivity . Another approach for the synthesis of benzylic fluorides involves the use of nonafluorobutanesulfonyl fluoride (NfF) to generate benzyne intermediates from o-(trimethylsilyl)phenols, which then undergo various reactions to yield polysubstituted benzenes . Additionally, the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds has been accomplished using wet tetra-n-butylammonium fluoride (TBAF·3H2O) with high regioselectivity .
Molecular Structure Analysis
The molecular structure of benzyl fluoride derivatives has been characterized using techniques such as X-ray crystal structure analysis and multinuclear NMR spectroscopy. For instance, the structures of o-(fluorosilyl)(dimesitylboryl)benzenes, which serve as B/Si bidentate Lewis acids, have been elucidated and shown to efficiently capture fluoride ions .
Chemical Reactions Analysis
Benzyl fluoride participates in various chemical reactions, including metal-catalyzed benzylic fluorination, which provides a synthetic equivalent to 1,4-conjugate addition of fluoride . It is also a suitable substrate for Pd(0)-catalyzed Tsuji-Trost substitution and cross-coupling reactions . The fluoroxysulfate ion has been shown to substitute fluorine on aromatic compounds, with benzyl fluoride being the principal product from toluene . Furthermore, photocatalyzed oxidation of benzylic compounds in the presence of Selectfluor has been developed as a metal-free and mild route to benzylic fluorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl fluoride and its derivatives are influenced by the presence of the fluorine atom. The fluoride ion affinities of compounds such as o-(fluorosilyl)(dimesitylboryl)benzenes have been evaluated and compared with non-silylated triarylborane, indicating the strong Lewis acidity and potential for fluoride ion capture . The reactivity of benzyl fluoride in substitution and cross-coupling reactions has been studied, revealing the leaving group ability of fluoride compared to other groups . Additionally, the fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives under metal-free and mild conditions showcases the versatility of fluoride ions in promoting nucleophilic aromatic substitution reactions .
Applications De Recherche Scientifique
Application 1: Stereochemical Outcomes of C–F Activation Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Benzyl fluoride is used in the study of C–F activation reactions. The research focuses on examining the stereointegrity of the C–F activation reaction through the use of an enantiopure isotopomer of benzyl fluoride .
- Methods of Application or Experimental Procedures : The experimental protocols involve the use of commercial reagents, thin-layer chromatography (TLC) analysis of reaction mixtures, flash column chromatography, high resolution mass spectra obtained on a LC/MS–TOF Agilent 6210 using either electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), and 1H and 13C nuclear magnetic resonance (NMR) spectra recorded using Agilent DD2 500 and Varian Inova 400 spectrometers .
- Results or Outcomes : The study helps to identify whether the reaction conditions favor a dissociative (SN1) or associative (SN2) pathway .
Application 2: Hydrogen-Bond Promoted Nucleophilic Fluorination
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Benzyl fluoride is used in the study of hydrogen-bond promoted nucleophilic fluorination. This concept, mechanism, and its applications in positron emission tomography (PET) have been extensively studied .
- Methods of Application or Experimental Procedures : The experimental protocols involve the use of alkali metal fluorides, particularly through SN2-type reactions. The role of protic solvents and hydrogen bonding interactions in this class of reactions has been explored .
- Results or Outcomes : The study shows straightforward nucleophilic fluorination reactions using alkali metal fluorides promoted by protic solvents. The drastic change of leaving group ability of the reactant, benzyl fluoride, compared with benzyl bromide and chloride, was supported by performing an activation strain analysis in the gas phase .
Application 3: Pulsed Electrolysis
- Specific Scientific Field : Electrochemistry
- Summary of the Application : Benzyl fluoride is used in the study of pulsed electrolysis. This study demonstrates that pulsed electrolysis provides a favorable environment for the generation and fluorination of highly unstable primary benzylic cations from C (sp3)–H bonds .
- Methods of Application or Experimental Procedures : The experimental protocols involve the application of alternative electrolysis waveforms .
- Results or Outcomes : The study shows that pulsed electrolysis enhances the generation and fluorination of highly unstable primary benzylic cations .
Application 4: Fluoroalkylation Reactions
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Benzyl fluoride is used in the study of fluoroalkylation reactions. The profound effect of fluorine substitution on the chemical reactivity of organic compounds is an interesting research topic in organic chemistry .
- Methods of Application or Experimental Procedures : The experimental protocols involve the use of fluorine substitution in organic compounds .
- Results or Outcomes : The study shows the profound effect of fluorine substitution on the chemical reactivity of organic compounds .
Application 5: Positron Emission Tomography (PET)
- Specific Scientific Field : Nuclear Medicine
- Summary of the Application : Benzyl fluoride is used in the study of positron emission tomography (PET). PET is one of the most important applications of fluorine chemistry .
- Methods of Application or Experimental Procedures : The experimental protocols involve the use of alkali metal fluorides, particularly through SN2-type reactions .
- Results or Outcomes : The study shows straightforward nucleophilic fluorination reactions using alkali metal fluorides promoted by protic solvents .
Safety And Hazards
Benzyl fluoride is a combustible liquid . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Orientations Futures
The future directions in the study and application of Benzyl fluoride could involve the development of more efficient and selective methods for its synthesis. For instance, the direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Furthermore, the use of Benzyl fluoride in the synthesis of fluorinated compounds for applications in molecular imaging, pharmaceuticals, and materials is an area of ongoing research .
Propriétés
IUPAC Name |
fluoromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXXQYJBFRRFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059847 | |
| Record name | Benzyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl fluoride | |
CAS RN |
350-50-5 | |
| Record name | Benzyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (fluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KNE39EHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)




